molecular formula C10H12N2O5 B1265405 4-tert-Butyl-2,6-dinitrophenol CAS No. 4097-49-8

4-tert-Butyl-2,6-dinitrophenol

Cat. No. B1265405
Key on ui cas rn: 4097-49-8
M. Wt: 240.21 g/mol
InChI Key: NJBDTWSOYUZQPM-UHFFFAOYSA-N
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Patent
US05663441

Procedure details

The synthesis of N-sec-butyl-4-tert-butyl-2,6-dinitroaniline is generally described in a number of U.S. Patents including, for example, U.S. Pat. Nos. 3,672,866; 3,927,127 and 3,991,116 all to Damiano. The process described in U.S. Pat. Nos. 3,672,866 and 3,991,116 begins with a starting material, 4-tert-butylphenol. The 4-tert-butylphenol is subjected to nitration utilizing nitric acid in acetic acid solution to produce 2,6-dinitro-4-tert-butylphenol. The 2,6-dinitro-4-tert-butylphenol is then chlorinated to produce 2,6-dinitro-4-tert-butylchlorobenzene. This 2,6-dinitro-4-tert-butylchlorobenzene is then converted into N-sec-butyl-4-tert-butyl-2,6-dinitroaniline by amination with sec-butylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(N[C:6]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][C:9]([C:15]([CH3:18])([CH3:17])[CH3:16])=[CH:8][C:7]=1[N+:19]([O-:21])=[O:20])(CC)C.C(C1C=CC([OH:32])=CC=1)(C)(C)C.[N+]([O-])(O)=O>C(O)(=O)C>[N+:19]([C:7]1[CH:8]=[C:9]([C:15]([CH3:18])([CH3:17])[CH3:16])[CH:10]=[C:11]([N+:12]([O-:14])=[O:13])[C:6]=1[OH:32])([O-:21])=[O:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)NC1=C(C=C(C=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=CC(=C1)C(C)(C)C)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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